molecular formula C22H18N2O4S B15011966 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate

Katalognummer: B15011966
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: VMHNIOXEDCCGEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate is an organic compound that belongs to the class of benzisothiazolinones. This compound is characterized by the presence of a benzisothiazole ring, which is known for its antimicrobial and preservative properties . The compound is used in various applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate typically involves the reaction of 1,2-benzisothiazol-3-one with methylamine and 4-methylbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzisothiazoles, which have various applications in chemical and pharmaceutical industries .

Wissenschaftliche Forschungsanwendungen

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate involves the inhibition of microbial growth by disrupting the cell membrane and interfering with essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, leading to their inactivation and subsequent cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and efficacy in antimicrobial applications. Its combination of a benzisothiazole ring with a methylbenzoate moiety makes it particularly effective in various industrial and medical applications .

Eigenschaften

Molekularformel

C22H18N2O4S

Molekulargewicht

406.5 g/mol

IUPAC-Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] 4-methylbenzoate

InChI

InChI=1S/C22H18N2O4S/c1-15-7-9-16(10-8-15)22(25)28-18-13-11-17(12-14-18)24(2)21-19-5-3-4-6-20(19)29(26,27)23-21/h3-14H,1-2H3

InChI-Schlüssel

VMHNIOXEDCCGEB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.